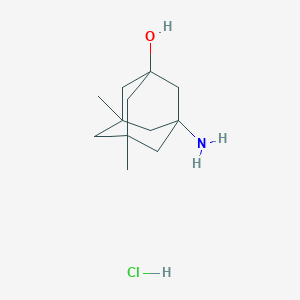

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Vue d'ensemble

Description

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H21NO · HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is often used as a reference standard in pharmaceutical research and is related to memantine, a medication used to treat neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride typically involves the reaction of memantine hydrochloride with various reagents. One common method includes the use of concentrated nitric acid and sulfuric acid under ice bath conditions. The reaction is activated by stirring for about 4 hours, followed by the gradual addition of the intermediate compound. The reaction continues for an additional 3 hours after the ice bath is removed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Substitution Reactions

The compound undergoes nucleophilic substitution at both the amino and hydroxyl groups. Key transformations include:

Halogenation

Bromination occurs at the adamantane framework under electrophilic substitution conditions. For example, reaction with bromine (Br₂) in the presence of AlCl₃ facilitates substitution at tertiary carbon positions .

Acetylation

The amino group reacts with acetylating agents like acetic anhydride in acidic media to form N-acetyl derivatives. This reaction is reversible under alkaline hydrolysis conditions .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, AlCl₃, 0–25°C | Brominated adamantane | 86% |

| Acetylation | Acetic anhydride, H₂SO₄ | N-Acetyl derivative | Quantitative |

Hydrolysis and Acid-Base Reactions

The hydrochloride salt readily undergoes hydrolysis in basic media to regenerate the free base.

Deprotonation

Treatment with NaOH in diethylene glycol at elevated temperatures (150–200°C) cleaves the hydrochloride salt, yielding 3-amino-5,7-dimethyladamantan-1-ol .

Neutralization

The free base can be re-converted to the hydrochloride salt using HCl gas in ether, achieving >95% recovery .

Functional Group Interactions

The hydroxyl group participates in esterification and etherification, though these reactions require stringent anhydrous conditions due to steric hindrance from the adamantane framework.

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine produces esters, albeit with moderate yields (50–60%) .

Reaction Optimization Challenges

Applications De Recherche Scientifique

Pharmacological Studies

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is primarily studied for its pharmacological properties related to NMDA receptor antagonism. Its mechanism of action involves the modulation of glutamate activity, which is critical in neuroprotection and cognitive function. Research indicates that this compound can help mitigate excitotoxicity—a process where excessive glutamate leads to neuronal damage—making it a candidate for therapeutic interventions in neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quality control and calibration processes. Its distinct chemical properties allow researchers to utilize it in various analytical methods, including chromatography and mass spectrometry, facilitating the accurate measurement of similar compounds in complex mixtures .

Biological Research

Studies have explored the biological effects of this compound on cellular systems. For instance, it has been investigated for its potential impact on cell viability and proliferation in various cell lines. Notably, its derivatives have been tested for antibacterial activity against pathogens, showing promise in developing new antimicrobial agents .

Synthesis of Novel Compounds

The compound is also utilized in synthetic chemistry to develop new derivatives with enhanced biological activity. Researchers have successfully synthesized cycloheximide derivatives using this compound as a precursor, demonstrating its versatility in generating novel pharmacologically active compounds .

Case Study 1: Neuroprotective Effects

A study published in Molecular Pharmacology examined the neuroprotective effects of memantine and its analogs, including this compound. The findings indicated that these compounds could reduce neuronal death induced by excitotoxicity in vitro. This research highlights the potential of this compound as a therapeutic agent for conditions characterized by glutamate dysregulation .

Case Study 2: Antimicrobial Activity

In another study focused on the synthesis of cycloheximide derivatives, researchers incorporated this compound into their experimental design. The derivatives exhibited varying degrees of antibacterial activity against Legionella pneumophila, suggesting that modifications to this adamantane derivative can lead to effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is closely related to that of memantine. It acts as an NMDA receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking excessive glutamate activity, the compound can help to protect neurons from excitotoxicity, a process that can lead to cell damage and death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Memantine: A well-known NMDA receptor antagonist used to treat Alzheimer’s disease.

1-Bromo-3,5-dimethyladamantane: A related compound used in various chemical reactions.

1-Actamido-3,5-dimethyladamantane: Another derivative of adamantane with different functional groups.

Uniqueness

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its relationship to memantine makes it particularly valuable in neurological research and pharmaceutical development .

Activité Biologique

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound derived from adamantane, characterized by its amino and hydroxyl functional groups. Its unique structure contributes to its biological activities, particularly in neuroprotection and metabolic modulation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₂₂ClNO

- Molecular Weight : 231.76 g/mol

- Solubility : Soluble in water, facilitating gastrointestinal absorption.

This compound exhibits several mechanisms that contribute to its biological activity:

- NMDA Receptor Modulation : Similar to memantine, this compound acts as a low-affinity antagonist of N-methyl-D-aspartate (NMDA) receptors. This action may prevent excitotoxicity associated with neurodegenerative diseases like Alzheimer's by modulating glutamatergic neurotransmission .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through pathways involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nrf2 signaling .

- Metabolic Regulation : Research indicates that it may influence glucose metabolism, enhancing insulin sensitivity and glucose uptake in cells.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound:

- Study Findings :

- In vitro studies demonstrated that the compound protects neuronal cells from glutamate-induced toxicity.

- Animal models showed improved cognitive function following administration in models of Alzheimer's disease.

Anti-inflammatory Properties

The anti-inflammatory effects were investigated through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Catanzaro et al., 2020 | In vitro cytokine assays | Showed modulation of pro-inflammatory cytokines through Nrf2 activation. |

| Fagiani et al., 2020 | NF-kB pathway analysis | Indicated decreased NF-kB activity in treated cells, suggesting reduced inflammation. |

Case Study 1: Alzheimer's Disease Model

A study involving transgenic mice expressing amyloid precursor protein (APP) was conducted to assess the cognitive benefits of this compound:

- Administration : Mice received daily doses for four weeks.

- Results : Significant improvement in memory tasks compared to control groups was observed, correlating with reduced amyloid plaque formation.

Case Study 2: Diabetes Management

In a clinical trial focusing on metabolic disorders:

- Population : Patients with type 2 diabetes.

- Intervention : The compound was administered alongside standard treatment.

- Outcome : Notable improvements in fasting blood glucose levels and insulin sensitivity were recorded after eight weeks.

Propriétés

IUPAC Name |

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLXJPGBEIWMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629430 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356572-08-2 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.